2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine
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Overview
Description
2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine is a complex organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a methoxynaphthalene group and two phenyl groups attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 2-bromoaniline with 1-ethynyl-2-methoxynaphthalene in the presence of palladium and copper catalysts under a nitrogen atmosphere. The reaction is carried out in a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, naphthoquinones, and reduced imidazolidine compounds.
Scientific Research Applications
2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP): Similar in structure but differs in the presence of a propenone group instead of an imidazolidine ring.
(6-Methoxy-2-naphthyl) propanamide derivatives: These compounds share the methoxynaphthalene moiety but have different functional groups attached.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine is unique due to its imidazolidine ring structure combined with the methoxynaphthalene and phenyl groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-29-24-17-16-20-10-8-9-15-23(20)25(24)26-27(21-11-4-2-5-12-21)18-19-28(26)22-13-6-3-7-14-22/h2-17,26H,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVCEEJRWIBZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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